![molecular formula C9H15F3O2Si B11939711 [1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate CAS No. 89319-63-1](/img/structure/B11939711.png)
[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Trimetilsilil)ciclopropil]metil trifluoroacetato es un compuesto químico con la fórmula molecular C9H15F3O2Si y un peso molecular de 240.3 g/mol . Es conocido por su estructura única, que incluye un anillo ciclopropílico, un grupo trimetilsilil y un éster trifluoroacetato. Este compuesto se utiliza a menudo en síntesis orgánica e investigación debido a su reactividad y grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [1-(Trimetilsilil)ciclopropil]metil trifluoroacetato normalmente implica la reacción de alcohol ciclopropilmetílico con cloruro de trimetilsilil en presencia de una base, seguida de esterificación con anhídrido trifluoroacético. Las condiciones de reacción suelen requerir una atmósfera inerte, como nitrógeno o argón, y disolventes anhidros para evitar que la humedad interfiera con la reacción .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para [1-(Trimetilsilil)ciclopropil]metil trifluoroacetato no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar reactores de flujo continuo para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
[1-(Trimetilsilil)ciclopropil]metil trifluoroacetato experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo trifluoroacetato puede ser reemplazado por otros nucleófilos.
Hidrólisis: El enlace éster puede hidrolizarse en condiciones ácidas o básicas para producir el alcohol correspondiente y ácido trifluoroacético.
Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones con [1-(Trimetilsilil)ciclopropil]metil trifluoroacetato incluyen:
Nucleófilos: Como aminas, alcoholes y tioles para reacciones de sustitución.
Ácidos y bases: Para reacciones de hidrólisis.
Agentes oxidantes: Como permanganato de potasio u óxido de cromo (VI) para reacciones de oxidación.
Agentes reductores: Como hidruro de litio y aluminio o borohidruro de sodio para reacciones de reducción.
Principales productos formados
Los principales productos formados a partir de reacciones que involucran [1-(Trimetilsilil)ciclopropil]metil trifluoroacetato dependen de las condiciones de reacción específicas y de los reactivos utilizados. Por ejemplo, la hidrólisis produce alcohol ciclopropilmetílico y ácido trifluoroacético, mientras que las reacciones de sustitución pueden producir una variedad de derivados dependiendo del nucleófilo utilizado .
Aplicaciones Científicas De Investigación
[1-(Trimetilsilil)ciclopropil]metil trifluoroacetato tiene varias aplicaciones en la investigación científica:
Síntesis orgánica: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Química medicinal: La estructura única del compuesto lo convierte en un intermedio valioso en el desarrollo de productos farmacéuticos.
Ciencia de materiales: Se puede utilizar en la síntesis de nuevos materiales con propiedades específicas.
Estudios biológicos: El compuesto se puede utilizar para modificar biomoléculas para estudiar sus funciones e interacciones.
Mecanismo De Acción
El mecanismo de acción de [1-(Trimetilsilil)ciclopropil]metil trifluoroacetato implica su reactividad con varios nucleófilos y electrófilos. El grupo trimetilsilil puede romperse en condiciones ácidas, revelando un grupo ciclopropilmetílico reactivo que puede participar en transformaciones químicas adicionales. El éster trifluoroacetato también puede sufrir hidrólisis, liberando ácido trifluoroacético, que puede actuar como catalizador o reactivo en reacciones posteriores .
Comparación Con Compuestos Similares
Compuestos similares
Trifluoroacetato de ciclopropilmetilo: Carece del grupo trimetilsilil, lo que lo hace menos reactivo en ciertas condiciones.
Trimetilsilil acetato: Carece del grupo ciclopropílico, lo que da como resultado una reactividad y aplicaciones diferentes.
Acetato de ciclopropilmetilo: Carece de los grupos trimetilsilil y trifluoroacetato, lo que lleva a propiedades químicas distintas.
Singularidad
[1-(Trimetilsilil)ciclopropil]metil trifluoroacetato es único debido a su combinación de un anillo ciclopropílico, un grupo trimetilsilil y un éster trifluoroacetato. Esta combinación confiere reactividad y estabilidad específicas, lo que lo convierte en un compuesto versátil en la síntesis orgánica y la investigación .
Propiedades
Número CAS |
89319-63-1 |
|---|---|
Fórmula molecular |
C9H15F3O2Si |
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
(1-trimethylsilylcyclopropyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H15F3O2Si/c1-15(2,3)8(4-5-8)6-14-7(13)9(10,11)12/h4-6H2,1-3H3 |
Clave InChI |
KRCAFFQASJRFJF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(CC1)COC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~5~-bismuthane](/img/structure/B11939637.png)
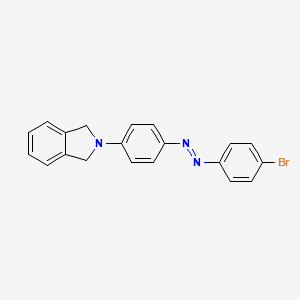

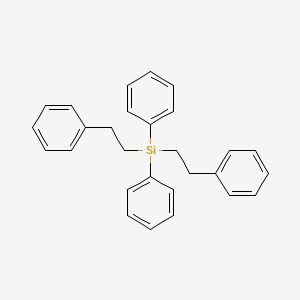
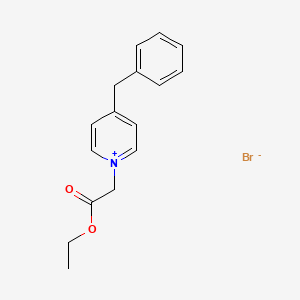

![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)
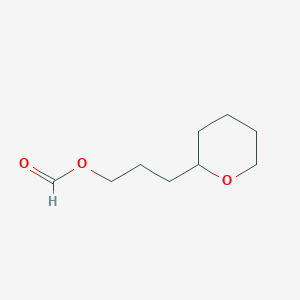

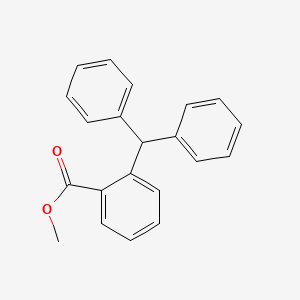

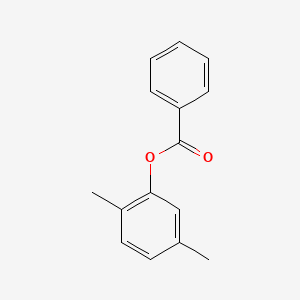
![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)

